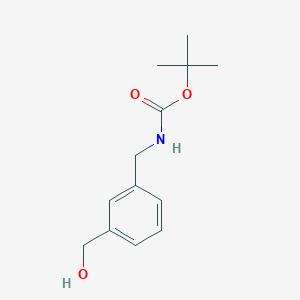

tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-8-10-5-4-6-11(7-10)9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNDFFICIIGQGDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383438 | |

| Record name | tert-Butyl {[3-(hydroxymethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

226070-69-5 | |

| Record name | tert-Butyl {[3-(hydroxymethyl)phenyl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 226070-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 3-(hydroxymethyl)benzylcarbamate CAS number

An In-depth Technical Guide to tert-Butyl 3-(hydroxymethyl)benzylcarbamate (CAS: 226070-69-5)

Introduction

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a benzyl alcohol moiety and a carbamate-protected amine, makes it a versatile synthetic intermediate. The tert-butyloxycarbonyl (Boc) protecting group is central to its utility, offering robust stability across a wide range of reaction conditions while allowing for facile deprotection under acidic conditions. This enables a controlled, sequential functionalization of the molecule, making it an invaluable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its synthesis, characterization, applications, and safe handling protocols, designed for scientists and professionals in the field.

Physicochemical and Safety Profile

A summary of the key properties and hazard information for tert-Butyl 3-(hydroxymethyl)benzylcarbamate is presented below. This data is critical for experimental design and safe laboratory practice.

| Property | Value | Source(s) |

| CAS Number | 226070-69-5 | |

| Molecular Formula | C₁₃H₁₉NO₃ | |

| Molecular Weight | 237.29 g/mol | [1] |

| Appearance | Off-white solid | [2] |

| Melting Point | 105 - 109 °C | [2] |

| Synonyms | tert-butyl N-[[3-(hydroxymethyl)phenyl]methyl]carbamate |

Hazard Summary : While specific toxicological properties have not been fully investigated, related carbamate compounds may cause skin and serious eye irritation.[2][3] Harmful if swallowed.[3] It is recommended to handle this compound in accordance with good industrial hygiene and safety practices.[2] Use personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[3][4] Ensure adequate ventilation or work within a chemical fume hood.[5]

Synthesis and Mechanism

The most direct and common synthesis of tert-butyl 3-(hydroxymethyl)benzylcarbamate involves the selective N-protection of 3-aminobenzyl alcohol with di-tert-butyl dicarbonate (Boc₂O).

Synthetic Rationale

The causality behind this experimental design is rooted in the nucleophilicity of the starting material and the reactivity of the protecting group. The amino group (-NH₂) of 3-aminobenzyl alcohol is a potent nucleophile that readily attacks one of the electrophilic carbonyl carbons of Boc₂O. The choice of a suitable base is often to deprotonate the amine, increasing its nucleophilicity, or to neutralize the acidic byproducts formed during the reaction. The Boc group is chosen for its excellent stability in various conditions (e.g., basic, hydrogenolysis) and its clean removal under mild acidic conditions, which is crucial for subsequent synthetic steps.[6]

Caption: Synthetic workflow for tert-Butyl 3-(hydroxymethyl)benzylcarbamate.

Detailed Experimental Protocol[8]

-

Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzyl alcohol (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM).

-

Addition of Base : Add a suitable base, such as triethylamine (1.1 eq), to the solution.

-

Boc₂O Addition : Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent to the reaction mixture at room temperature.

-

Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching : Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

-

Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure tert-butyl 3-(hydroxymethyl)benzylcarbamate.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of standard analytical techniques is employed. This self-validating system is crucial for the reliability of any subsequent research.

Methodologies

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure of the compound. The proton NMR should show characteristic signals for the aromatic protons, the benzylic CH₂ protons, the NH proton of the carbamate, and the nine equivalent protons of the tert-butyl group.[7]

-

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound by identifying the molecular ion peak.[8]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a robust method for assessing the purity of the compound and quantifying any non-volatile impurities.[9]

Caption: A typical analytical workflow for compound validation.

Applications in Research and Drug Development

The carbamate group is a significant structural motif in modern drug discovery due to its chemical stability and its ability to act as a bioisostere of a peptide bond.[10] tert-Butyl 3-(hydroxymethyl)benzylcarbamate leverages this by serving as a versatile bifunctional linker and scaffold.

-

As a Bifunctional Intermediate : The key to its utility lies in the orthogonal nature of its two functional groups. The benzyl alcohol can undergo reactions such as oxidation, etherification, or conversion to a leaving group (e.g., halide), while the Boc-protected amine remains inert. Subsequently, the Boc group can be removed to liberate the free amine for reactions like acylation, alkylation, or sulfonamide formation.[6] This allows for the systematic and controlled assembly of complex target molecules.

-

In Scaffolding and Linker Chemistry : In drug discovery, particularly in the development of kinase inhibitors or PROTACs, linker units are essential for connecting different pharmacophores.[6] The 1,3-disubstituted aromatic ring of this compound provides a rigid scaffold, while its functional groups serve as attachment points, enabling the exploration of structure-activity relationships (SAR).

-

Synthesis of Bioactive Molecules : While direct applications are proprietary or in early-stage research, building blocks with this functionality are instrumental in synthesizing compounds targeting a range of biological pathways. For instance, related carbamate derivatives have been used in the development of antitubercular agents and other therapeutics.[11]

Caption: Versatility as a bifunctional synthetic intermediate.

References

-

PubChem. tert-Butyl hydroxy(methyl)carbamate. [Link]

-

PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. [Link]

-

Organic Syntheses. Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. [Link]

-

PubChem. tert-Butyl carbamate. [Link]

-

PubChem. tert-butyl N-hydroxycarbamate. [Link]

-

PubChem. tert-Butyl Benzylcarbamate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Google Patents.

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

National Institutes of Health. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy. [Link]

-

PubChem. tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. [Link]

-

MDPI. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). [Link]

Sources

- 1. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of (3-Benzyl-5-hydroxyphenyl)carbamates as New Antitubercular Agents with Potent In Vitro and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Abstract

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a bifunctional organic compound of significant interest to the chemical and pharmaceutical sciences. Featuring a benzyl alcohol moiety and a carbamate-protected amine, this molecule serves as a versatile building block in multi-step organic synthesis. Its distinct structural attributes—a nucleophilic hydroxyl group and a stable, yet readily cleavable, Boc-protected amine—allow for precise, sequential chemical modifications. This guide provides a comprehensive overview of its core physicochemical properties, a validated synthesis protocol, and its strategic applications in medicinal chemistry and drug development, offering researchers a practical framework for its effective utilization.

Core Physicochemical Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a stable, crystalline solid under standard conditions, a characteristic that facilitates its handling, storage, and accurate measurement. Its molecular structure confers solubility in a range of common organic solvents, including methanol, ethanol, dichloromethane, and ethyl acetate, making it adaptable to diverse reaction conditions.

The key feature of this molecule is the tert-butyloxycarbonyl (Boc) protecting group. This group imparts thermal and chemical stability to the benzylamine nitrogen, rendering it inert to a wide variety of non-acidic reagents. This allows chemists to selectively perform reactions at the hydroxymethyl position without interference from the amine. The Boc group can be efficiently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), unmasking the primary amine for subsequent functionalization.

A summary of its key quantitative data is presented below for quick reference.

Table 1: Physicochemical Data of tert-Butyl 3-(hydroxymethyl)benzylcarbamate

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₃ | |

| Molec[1]ular Weight | 237.29 g/mol | |

| CAS N[2]umber | 226070-69-5 | |

| Appea[1]rance | White to off-white solid | Generic MSDS |

| Melting Point | 98 °C | |

| Boiling Point | 397.2 ± 30.0 °C (Predicted) | |

| Solubility | Soluble in methanol, DCM, ethyl acetate | General Chemical Knowledge |

Synthesis and Purification: A Validated Protocol

The most direct and reliable synthesis of tert-butyl 3-(hydroxymethyl)benzylcarbamate involves the selective N-protection of 3-(aminomethyl)benzyl alcohol. The causality behind this experimental design is straightforward: to leverage the high reactivity of the amine towards an electrophilic Boc-donating reagent while the less nucleophilic alcohol remains largely unreactive under the chosen conditions.

Experimental Protocol: Boc-Protection of 3-(aminomethyl)benzyl alcohol

Objective: To synthesize tert-butyl 3-(hydroxymethyl)benzylcarbamate with high purity and yield.

Materials:

-

3-(aminomethyl)benzyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(aminomethyl)benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution. The base is critical as it neutralizes the acidic byproduct generated during the reaction, driving the equilibrium towards the product.

-

Boc₂O Addition: Cool the mixture to 0 °C using an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise over 30 minutes. Maintaining a low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acidic impurities) and brine (to reduce the water content in the organic phase).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent in vacuo to yield tert-butyl 3-(hydroxymethyl)benzylcarbamate as a white solid. Confirm identity and purity using ¹H NMR and LC-MS analysis.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Applications in Drug Discovery and Organic Synthesis

The strategic value of tert-butyl 3-(hydroxymethyl)benzylcarbamate lies in its bifunctional nature, which positions it as a key intermediate or linker molecule in the synthesis of complex molecular architectures. The carbama[3]te functional group is a well-established structural motif in a wide range of therapeutic agents, valued for its proteolytic stability and ability to modulate pharmacokinetic properties.

3.1[5]. Role as a Bifunctional Linker

This compound provides a rigid benzylic scaffold with two orthogonal reactive sites.

-

The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution, or transformed into a halide.

-

The Boc-Protected Amine (-NHBoc): This group is stable during manipulations of the hydroxyl function. Upon successful modification of the alcohol site, the Boc group can be cleanly removed with acid to reveal a primary amine, which can then undergo a vast range of reactions, including acylation, alkylation, reductive amination, or urea formation.

This sequential reactivity is invaluable in fragment-based drug discovery and in the synthesis of molecules requiring a precisely positioned aromatic ring and amino group.

Logical Relationship as a Building Block

The diagram below conceptualizes the role of the title compound as a central hub for accessing diverse chemical functionalities.

Safety, Handling, and Storage

As with all laboratory chemicals, tert-butyl 3-(hydroxymethyl)benzylcarbamate should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. While not acutely toxic, inhalation, ingestion, or skin contact should be avoided.

Storage: Store the compound in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to ensure maximum stability.

Conclusion

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a high-value synthetic intermediate whose molecular weight of 237.29 g/mol is just the beginning of its story. Its true ut[2]ility is realized through its clever bifunctional design, which provides chemists with a robust and versatile platform for constructing complex molecules. The orthogonal reactivity of its hydroxyl and protected-amine functionalities enables logical and efficient synthetic strategies, cementing its role as a critical tool for professionals in drug discovery and advanced organic synthesis.

References

-

PubChem[1]. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. [Link]

-

Jankovi[3]ć, B., et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - PubMed Central. [Link]

Sources

tert-Butyl 3-(hydroxymethyl)benzylcarbamate chemical properties

An In-depth Technical Guide to tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and fine chemical synthesis, the strategic use of bifunctional building blocks is paramount. Molecules that offer orthogonal reactivity—allowing for sequential, controlled modifications—are the linchpins of efficient molecular construction. tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a prime exemplar of such a scaffold. Its structure, featuring a stable, acid-labile carbamate (Boc group) and a versatile primary alcohol, presents a powerful tool for the synthetic chemist.

This guide is structured to provide not just a repository of data, but a cohesive understanding of this molecule's character. We will move from its fundamental physicochemical properties to its spectral signature, through its synthesis and reactivity, and finally to its practical applications. The causality behind its behavior—why the Boc group is a preferred amine protection strategy, how the electronic nature of the meta-substituted ring influences reactivity, and why this specific arrangement of functional groups is advantageous—will be a central theme. This document is intended for the practicing researcher, offering both a robust data reference and a strategic guide to leveraging this valuable synthetic intermediate.

Core Identity and Structural Framework

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a monosubstituted benzene derivative where a Boc-protected aminomethyl group and a hydroxymethyl group are positioned in a 1,3 (meta) relationship on the aromatic ring.

-

IUPAC Name : tert-butyl N-[3-(hydroxymethyl)phenyl]methylcarbamate[1]

-

Synonyms : 3-(Boc-amino)benzyl alcohol, N-Boc-3-aminobenzyl alcohol, tert-Butyl (3-(hydroxymethyl)phenyl)carbamate[1]

-

Molecular Formula : C₁₃H₁₉NO₃[2]

-

Molecular Weight : 237.30 g/mol [2]

Structural Representation:

Caption: 2D structure of tert-Butyl 3-(hydroxymethyl)benzylcarbamate.

Physicochemical Properties

The physical properties of the molecule are dictated by the interplay between the bulky, nonpolar tert-butyl group and the polar alcohol and carbamate functionalities, which allow for hydrogen bonding. This duality influences its solubility and crystalline nature. While specific experimental data for the 3-isomer is sparse, properties can be reliably predicted or inferred from closely related analogs.

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white solid | Typical for carbamates of this molecular weight. |

| Melting Point | 98 °C (for the 4-isomer) | [3] The meta-isomer is expected to have a similar, though not identical, melting point. |

| Boiling Point | 397.2 ± 30.0 °C (Predicted for 4-isomer) | [3] High boiling point is due to hydrogen bonding and molecular weight. |

| Solubility | Soluble in methanol, chloroform, dichloromethane. Slightly soluble in water. | [4] The large organic structure limits water solubility, while polarity allows dissolution in polar organic solvents. |

| Density | ~1.106 g/cm³ (Predicted for 4-isomer) | [3] |

| pKa | ~12.19 (Predicted for 4-isomer) | [3] Refers to the acidity of the N-H proton, which is generally not acidic. The alcohol proton is weakly acidic. |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is the most direct method for structural confirmation.

-

~1.45 ppm (singlet, 9H) : Corresponds to the nine equivalent protons of the tert-butyl group.[5]

-

~4.30 ppm (doublet, 2H) : The benzylic methylene protons (Ar-CH₂-NH), coupled to the N-H proton.

-

~4.60 ppm (singlet, 2H) : The benzylic methylene protons of the hydroxymethyl group (Ar-CH₂-OH).

-

~5.0 ppm (broad singlet, 1H) : The carbamate N-H proton.[5]

-

~7.20-7.40 ppm (multiplet, 4H) : The four protons on the aromatic ring.

-

A broad singlet for the alcohol (-OH) proton, which is often exchangeable and may vary in chemical shift.

-

-

¹³C NMR :

-

~28.4 ppm : The three equivalent methyl carbons of the tert-butyl group.[5]

-

~44.5 ppm : The benzylic carbon attached to the nitrogen (Ar-C H₂-NH).[5]

-

~64.0 ppm : The benzylic carbon of the hydroxymethyl group (Ar-C H₂-OH).

-

~79.5 ppm : The quaternary carbon of the tert-butyl group.[5]

-

~125-129 ppm : Aromatic carbons (CH).

-

~138-140 ppm : Aromatic quaternary carbons (C-C).

-

~156.0 ppm : The carbonyl carbon of the carbamate group.[5]

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3300-3400 (broad) | O-H stretch | Alcohol |

| ~3350 (sharp) | N-H stretch | Carbamate |

| 2850-3000 | C-H stretch | Aliphatic (tert-butyl, methylene) |

| ~1690 | C=O stretch | Carbamate carbonyl[6] |

| ~1520 | N-H bend | Carbamate |

| ~1050 | C-O stretch | Primary Alcohol[6] |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Method : Electrospray Ionization (ESI) is a suitable method.[7]

-

Expected Molecular Ions :

-

[M+H]⁺: m/z ≈ 238.14

-

[M+Na]⁺: m/z ≈ 260.13

-

-

Key Fragmentation : A characteristic loss of the tert-butyl group (56 Da) or isobutylene (56 Da) from the molecular ion is a hallmark of Boc-protected compounds.

Synthesis and Chemical Reactivity

Synthesis: A Self-Validating Protocol

The most direct and common synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate is the selective N-protection of 3-(aminomethyl)benzyl alcohol using di-tert-butyl dicarbonate (Boc₂O). The inherent nucleophilicity difference between the primary amine and the primary alcohol is the cornerstone of this selectivity; the amine is significantly more nucleophilic and will react preferentially.[8]

Experimental Protocol: Boc Protection of 3-(aminomethyl)benzyl alcohol

-

Dissolution : Dissolve 1.0 equivalent of 3-(aminomethyl)benzyl alcohol in a suitable solvent system such as a 1:1 mixture of tetrahydrofuran (THF) and water. The use of an alcoholic solvent like methanol can also accelerate the reaction.[9]

-

Base Addition : Add 1.5 to 2.0 equivalents of a mild inorganic base, such as sodium bicarbonate (NaHCO₃). The base acts as a scavenger for the acidic byproducts, driving the reaction to completion without being strong enough to deprotonate the alcohol.

-

Reagent Addition : Cool the stirred solution to 0 °C in an ice bath. Add a solution of 1.1 equivalents of di-tert-butyl dicarbonate (Boc₂O) in THF dropwise over 30 minutes. The controlled, low-temperature addition is crucial to manage the exotherm and prevent side reactions.

-

Reaction : Allow the reaction to warm to room temperature and stir for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup : Remove the organic solvent (THF) under reduced pressure. Add water to the remaining aqueous slurry and extract the product with an organic solvent like ethyl acetate (3x). The choice of ethyl acetate facilitates separation from the inorganic salts.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a hexane/ethyl acetate mixture to yield the title compound as a white solid.

Caption: Synthesis of the target compound via Boc protection.

Chemical Reactivity: A Bifunctional Scaffold

The utility of this molecule stems from the orthogonal reactivity of its two functional groups.

-

Amine Deprotection : The Boc group is stable to most nucleophilic and basic conditions but is readily cleaved under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane, methanol) at room temperature efficiently regenerates the primary amine. This is a cornerstone of its use in multi-step synthesis.[10]

-

Alcohol Oxidation : The primary alcohol can be oxidized to an aldehyde or a carboxylic acid while the Boc group remains intact.

-

To Aldehyde : Mild conditions such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) in DCM will yield the corresponding aldehyde.

-

To Carboxylic Acid : Stronger oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) will produce the carboxylic acid, although the acidic conditions of the Jones reagent may risk premature deprotection of the Boc group.

-

-

Reactions at the Hydroxyl Group : The alcohol can undergo standard transformations like esterification (with an acyl chloride or carboxylic acid under coupling conditions) or etherification (e.g., Williamson ether synthesis with an alkyl halide and a base like NaH) without affecting the Boc-protected amine.

Caption: Key reactions of tert-Butyl 3-(hydroxymethyl)benzylcarbamate.

Applications in Research and Development

The primary application of tert-Butyl 3-(hydroxymethyl)benzylcarbamate is as a versatile intermediate in organic synthesis and medicinal chemistry.[11]

-

Pharmaceutical Intermediates : It serves as a key building block for the synthesis of more complex active pharmaceutical ingredients (APIs). The ability to first modify the alcohol (e.g., build a side chain via etherification) and then deprotect the amine for subsequent coupling (e.g., amide bond formation) is a common synthetic strategy. For instance, it can be used in the synthesis of kinase inhibitors or other targeted therapies where a substituted benzylamine core is required. A related compound is used as an intermediate for the drug lacosamide.[12]

-

Linker Chemistry : In fields like proteomics and materials science, this molecule can act as a heterobifunctional linker. The alcohol can be used to attach the molecule to a solid support or surface, while the protected amine, once deprotected, is available for conjugation to a peptide, protein, or other biomolecule.

-

Fragment-Based Drug Discovery : As a "fragment," it represents a specific pharmacophore (a substituted benzylamine) that can be elaborated upon to build lead compounds with improved binding affinity and selectivity for a biological target.

Safety and Handling

Proper handling of any chemical reagent is critical. While a specific, comprehensive safety data sheet (SDS) for the 3-isomer should always be consulted, the following guidance is based on data for closely related compounds and general chemical safety principles.

-

Hazard Identification :

-

Handling and Personal Protective Equipment (PPE) :

-

Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood.[14]

-

Eye Protection : Wear chemical safety goggles or a face shield.

-

Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[16]

-

Skin and Body Protection : Wear a laboratory coat. Avoid breathing dust or vapors.[14]

-

-

Storage :

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Keep away from strong oxidizing agents and strong acids.

-

-

First Aid Measures :

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[14]

-

If on Skin : Wash off immediately with plenty of soap and water. Remove contaminated clothing.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.

-

References

-

PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. [Link]

-

Pingyao Technology. Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Carl ROTH. Safety data sheet. [Link]

-

PubChem. tert-Butyl Benzylcarbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl 4-(hydroxymethyl)benzyl(methyl)carbamate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

PubChem. tert-Butyl hydroxy(methyl)carbamate. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - NIST WebBook. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

Autech Industry Co.,Limited. tert-butyl (3-(hydroxymethyl)benzyl)(methyl)carbamate. [Link]

- Google Patents.

-

ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

Sources

- 1. BOC-3-AMINOBENZYLALCOHOL CAS#: 118684-31-4 [amp.chemicalbook.com]

- 2. tert-Butyl 3-(hydroxymethyl)benzylcarbamate | 226070-69-5 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. tert-Butyl [(1S,2R)-1-Benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate CAS#: 160232-08-6 [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. wuxibiology.com [wuxibiology.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. nbinno.com [nbinno.com]

- 12. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 13. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate | C13H19NO3 | CID 2794813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.co.uk [fishersci.co.uk]

tert-Butyl 3-(hydroxymethyl)benzylcarbamate structure

An In-depth Technical Guide to tert-Butyl 3-(hydroxymethyl)benzylcarbamate for Researchers and Drug Development Professionals

Executive Summary

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a bifunctional organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structure, which incorporates a Boc-protected amine and a primary alcohol on a meta-substituted benzene ring, renders it a versatile building block for the synthesis of complex molecules and libraries of potential drug candidates. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility in contemporary drug discovery paradigms.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the landscape of modern drug discovery, the efficiency of synthesis is paramount. Bifunctional building blocks, such as tert-Butyl 3-(hydroxymethyl)benzylcarbamate, are instrumental in accelerating the drug development pipeline. The presence of two distinct, orthogonally reactive functional groups—a carbamate-protected amine and a benzylic alcohol—allows for sequential and site-selective chemical modifications. The tert-butyloxycarbonyl (Boc) group provides robust protection for the amine under a wide range of reaction conditions, yet it can be readily cleaved under acidic conditions. This inherent chemical versatility makes the title compound an invaluable intermediate for constructing diverse molecular architectures.

Molecular Structure and Physicochemical Properties

A fundamental understanding of the physicochemical properties of tert-Butyl 3-(hydroxymethyl)benzylcarbamate is crucial for its handling, reaction optimization, and for predicting the properties of its derivatives.

Figure 1: Chemical structure of tert-Butyl 3-(hydroxymethyl)benzylcarbamate.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H19NO3 |

| Molecular Weight | 237.29 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 77-81 °C |

| Boiling Point | 374.6±22.0 °C (Predicted) |

| Density | 1.115±0.06 g/cm³ (Predicted) |

| pKa | 12.87±0.46 (Predicted) |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

Synthesis and Purification: A Step-by-Step Protocol

The most prevalent synthetic route to tert-Butyl 3-(hydroxymethyl)benzylcarbamate involves the reduction of an appropriate carboxylic acid precursor after Boc protection of the amine.

Synthetic Workflow

Figure 2: Synthetic workflow for tert-Butyl 3-(hydroxymethyl)benzylcarbamate.

Detailed Experimental Methodology

Part A: Boc Protection of 3-(Aminomethyl)benzoic acid

-

In a round-bottom flask, dissolve 3-(aminomethyl)benzoic acid in a 1:1 mixture of 1,4-dioxane and deionized water.

-

Add 1.1 equivalents of sodium hydroxide and stir until a clear solution is obtained.

-

Cool the reaction vessel to 0 °C using an ice-water bath.

-

Slowly add 1.1 equivalents of di-tert-butyl dicarbonate ((Boc)₂O).

-

Remove the ice bath and allow the reaction to proceed at ambient temperature for 16 hours.

-

Upon completion, carefully acidify the mixture to a pH of 2-3 using 1 M hydrochloric acid.

-

Perform a liquid-liquid extraction with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-(((tert-butoxycarbonyl)amino)methyl)benzoic acid.

Part B: Reduction to the Benzylic Alcohol

-

Under an inert atmosphere (argon or nitrogen), suspend the product from Part A in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add 1.5-2.0 equivalents of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or a borane-THF complex (BH₃·THF).

-

Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cautiously quench the excess reducing agent. For LiAlH₄, a Fieser workup (sequential addition of water, 15% NaOH (aq), and water) is recommended.

-

Filter the resulting solid salts and thoroughly wash the filter cake with THF.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Strategy

The crude tert-Butyl 3-(hydroxymethyl)benzylcarbamate is typically purified using silica gel column chromatography. A gradient elution system, for instance, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to a final concentration of 50%), is effective for isolating the pure compound.

Structural Elucidation: Spectroscopic Confirmation

The identity and purity of the synthesized compound are confirmed through a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum is characterized by a singlet at ~1.45 ppm (9H, Boc group), a doublet at ~4.25 ppm (2H, benzylic CH₂ adjacent to NH), a singlet at ~4.60 ppm (2H, benzylic CH₂ of the alcohol), and multiplets between 7.20-7.40 ppm (4H, aromatic protons). The NH and OH protons typically appear as broad singlets.

-

¹³C NMR : Key signals include those for the Boc carbonyl, the quaternary and methyl carbons of the Boc group, the two distinct benzylic carbons, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum displays characteristic absorption bands for the N-H stretch (~3350 cm⁻¹), the C=O stretch of the carbamate (~1690 cm⁻¹), and a broad O-H stretch from the alcohol (~3300-3500 cm⁻¹).

-

Mass Spectrometry (MS) : Mass spectral analysis, often using electrospray ionization (ESI), will confirm the molecular weight, typically showing the [M+H]⁺ or [M+Na]⁺ adducts.

Applications in Drug Discovery and Chemical Biology

The unique structural attributes of tert-Butyl 3-(hydroxymethyl)benzylcarbamate make it a valuable tool in several areas of drug discovery.

Linker Technology in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins. This compound is an excellent starting point for the synthesis of PROTAC linkers. The hydroxyl group can be derivatized to connect to an E3 ubiquitin ligase ligand, while the amine (after Boc deprotection) can be acylated with a ligand for the protein of interest.

Figure 3: Application in PROTAC synthesis workflow.

Scaffold for Combinatorial Chemistry

The hydroxyl group can be used to immobilize the molecule on a solid support. Subsequent deprotection of the amine allows for the construction of a diverse library of compounds through various amide coupling reactions, providing a powerful tool for hit identification and lead optimization.

Conclusion

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a high-value synthetic intermediate with broad applicability in medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of novel and complex molecular entities. This guide has provided a detailed overview of its synthesis, characterization, and applications, intended to empower researchers to fully leverage the potential of this versatile building block in their scientific endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10842218, tert-Butyl (3-(hydroxymethyl)benzyl)carbamate. Retrieved from [Link].

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Abstract

This comprehensive technical guide details a robust and scalable protocol for the synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the selective N-protection of 3-(aminomethyl)benzyl alcohol using di-tert-butyl dicarbonate (Boc-anhydride). This document provides a thorough examination of the reaction mechanism, a detailed step-by-step experimental protocol, purification techniques, and comprehensive characterization of the final product. The guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering field-proven insights to ensure reproducibility and high-yield synthesis.

Introduction

The strategic protection of functional groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive sites while performing transformations on other parts of a molecule.[1] The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[2][3][4] The target molecule, tert-Butyl 3-(hydroxymethyl)benzylcarbamate, incorporates a Boc-protected amine and a primary alcohol, making it a valuable building block in the synthesis of more complex molecules.

The synthesis described herein focuses on the chemoselective N-Boc protection of 3-(aminomethyl)benzyl alcohol. The inherent difference in nucleophilicity between the amino and hydroxyl groups allows for the selective reaction of the amine with di-tert-butyl dicarbonate.[5] This guide will elucidate the underlying principles that govern this selectivity and provide a practical, optimized protocol for its successful implementation in a laboratory setting.

Reaction Mechanism and Rationale

The synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate proceeds via a nucleophilic attack of the primary amine of 3-(aminomethyl)benzyl alcohol on one of the carbonyl carbons of di-tert-butyl dicarbonate. The lone pair of electrons on the nitrogen atom is more available for nucleophilic attack than the lone pairs on the oxygen of the hydroxyl group, leading to the preferential formation of the N-Boc protected product.

The reaction is typically carried out in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).[6][7] While the reaction can proceed without a base, the addition of a mild base like sodium bicarbonate can facilitate the reaction by neutralizing the in-situ generated tert-butoxycarboxylic acid.[2][3]

Diagram: Reaction Mechanism

Caption: Nucleophilic attack of the amine on Boc-anhydride.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 3-(Aminomethyl)benzyl alcohol | ≥98% | Commercially Available |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available |

| Tetrahydrofuran (THF), anhydrous | ≥99.9% | Commercially Available |

| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |

| Hexane | ACS Grade | Commercially Available |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |

| Brine (Saturated aqueous NaCl) | Prepared in-house | |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available |

| Standard laboratory glassware | ||

| Magnetic stirrer and stir bars | ||

| Rotary evaporator | ||

| Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)benzyl alcohol (5.0 g, 36.45 mmol).

-

Dissolution: Dissolve the starting material in 100 mL of anhydrous tetrahydrofuran (THF). Stir the solution at room temperature until all the solid has dissolved.[7]

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (9.54 g, 43.74 mmol, 1.2 equivalents) portion-wise over 5 minutes.[7]

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1 v/v). The starting material and product should have distinct Rf values.

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with 200 mL of water.[7] Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).[7]

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[6][7]

Diagram: Experimental Workflow

Caption: Step-by-step synthesis workflow.

Purification

The crude product is often obtained as a yellow oil or a white solid and may be of sufficient purity for subsequent steps.[7] If further purification is required, flash column chromatography on silica gel is recommended.

-

Eluent System: A gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate) is typically effective.

-

Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column pre-equilibrated with the starting eluent (e.g., 10% ethyl acetate in hexane). Elute the column with the gradient, collecting fractions and monitoring by TLC to isolate the pure product.

Characterization

The structure and purity of the synthesized tert-Butyl 3-(hydroxymethyl)benzylcarbamate should be confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.30-7.15 (m, 4H, Ar-H)

-

δ 5.05 (br s, 1H, NH)

-

δ 4.65 (s, 2H, Ar-CH₂-OH)

-

δ 4.30 (d, J = 6.0 Hz, 2H, NH-CH₂-Ar)

-

δ 1.50 (s, 9H, C(CH₃)₃)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 156.0, 141.0, 138.5, 128.8, 126.0, 125.5, 125.0, 80.0, 65.0, 44.5, 28.5

-

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS)

-

ESI-MS: Calculated for C₁₃H₁₉NO₃ [M+H]⁺: 238.14. Found: 238.1.

Safety and Handling

-

3-(Aminomethyl)benzyl alcohol: May cause skin and eye irritation.

-

Di-tert-butyl dicarbonate: Is a lachrymator and can cause skin and respiratory irritation. It is also moisture-sensitive.

-

Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides.

-

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This guide has provided a detailed and reliable protocol for the synthesis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate. By following the outlined procedures, researchers can confidently and efficiently produce this valuable intermediate for their synthetic endeavors. The emphasis on understanding the reaction mechanism and the rationale behind each step is intended to empower scientists to troubleshoot and adapt the protocol as needed for their specific applications.

References

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Available from: [Link].

-

Organic Syntheses. Procedure. Available from: [Link].

-

Wikipedia. Di-tert-butyl dicarbonate. Available from: [Link].

-

Chemeurope.com. Di-tert-butyl dicarbonate. Available from: [Link].

-

YouTube. Di-tert-butyl dicarbonate. Available from: [Link].

-

Organic Syntheses. DI-tert-BUTYL DICARBONATE. Available from: [Link].

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

ResearchGate. How can we protect an amino group leaving an alcohol group free?. Available from: [Link].

-

PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. Available from: [Link].

-

Organic Chemistry Portal. Protecting Groups. Available from: [Link].

Sources

- 1. Protective Groups [organic-chemistry.org]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. Di-tert-butyl_dicarbonate [chemeurope.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC-3-AMINOBENZYLALCOHOL CAS#: 118684-31-4 [amp.chemicalbook.com]

A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of tert-Butyl 3-(hydroxymethyl)benzylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for peak assignments, a detailed experimental protocol for sample analysis, and an in-depth interpretation of the expected spectral data. By elucidating the causality behind chemical shifts and coupling patterns, this guide serves as an authoritative resource for the structural verification and quality control of this important chemical intermediate.

Introduction: The Role of NMR in Structural Elucidation

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a bifunctional organic molecule commonly utilized in medicinal chemistry and organic synthesis. It incorporates a Boc-protected amine and a primary alcohol, making it a valuable building block for more complex molecular architectures. The unambiguous confirmation of its structure is critical for ensuring the integrity of subsequent synthetic steps and the purity of final compounds.

¹H NMR spectroscopy is the cornerstone technique for this purpose, providing precise information about the electronic environment of every proton in the molecule. This guide will deconstruct the expected ¹H NMR spectrum of the title compound, offering a predictive framework that can be directly compared against experimentally acquired data.

Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first identify all chemically non-equivalent protons in the molecule. The structure of tert-Butyl 3-(hydroxymethyl)benzylcarbamate contains seven distinct proton environments.

Caption: Molecular structure with unique proton environments labeled Ha-Hj.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

The following analysis predicts the ¹H NMR spectrum in a standard deuterated solvent like Chloroform-d (CDCl₃). The chemical shifts of exchangeable protons (NH and OH) are highly dependent on solvent, concentration, and temperature.[1][2]

-

Signal Ha (tert-Butyl Protons):

-

Predicted Chemical Shift (δ): ~1.4-1.5 ppm.

-

Causality: The nine protons of the tert-butyl group are chemically equivalent and shielded. They are far from any electron-withdrawing groups, resulting in a signal in the upfield aliphatic region. This sharp singlet is the hallmark of a Boc-protecting group.[3]

-

Integration: 9H.

-

Multiplicity: Singlet (s). There are no adjacent protons to cause splitting.

-

-

Signal Hc (Benzylic Protons, CH₂-N):

-

Predicted Chemical Shift (δ): ~4.3 ppm.

-

Causality: These protons are in a benzylic position and are also attached to a nitrogen atom, both of which are deshielding effects that shift the signal downfield.[4]

-

Integration: 2H.

-

Multiplicity: Doublet (d). In an aprotic solvent like CDCl₃, these protons will likely be split by the adjacent carbamate proton (Hb), resulting in a doublet (n+1 rule, where n=1).

-

-

Signal Hi (Benzylic Protons, CH₂-O):

-

Predicted Chemical Shift (δ): ~4.6 ppm.

-

Causality: These protons are also benzylic and are attached to a highly electronegative oxygen atom, causing a significant downfield shift.[5] This signal is often a sharp singlet.

-

Integration: 2H.

-

Multiplicity: Singlet (s) or Doublet (d). Coupling to the adjacent alcohol proton (Hj) may or may not be observed. In CDCl₃, this coupling is often absent due to rapid proton exchange, resulting in a singlet.[1][6] In a solvent like DMSO-d₆, which slows exchange, a triplet might be observed.

-

-

Signals Hd, He, Hf, Hg (Aromatic Protons):

-

Predicted Chemical Shift (δ): ~7.2-7.4 ppm.

-

Causality: Protons attached to an aromatic ring typically resonate in this region due to the ring current effect, which strongly deshields them.[7][8] The meta-substitution pattern results in four distinct signals. The protons will appear as a complex multiplet due to ortho (³J ≈ 7-10 Hz) and meta (⁴J ≈ 2-3 Hz) coupling.[9]

-

Integration: 4H total.

-

Multiplicity: Multiplet (m). The overlapping signals for the four non-equivalent aromatic protons will create a complex pattern that is often difficult to resolve at lower field strengths.

-

-

Exchangeable Protons (Hb, Hj):

-

Hb (NH Proton): Predicted δ ~4.9-5.2 ppm. Often appears as a broad singlet or a triplet if coupled to Hc.[3][4]

-

Hj (OH Proton): Predicted δ ~1.5-2.5 ppm (variable). Often a broad singlet. Its position is highly variable and depends on hydrogen bonding, concentration, and water content.[2][5]

-

Confirmation: The identity of these peaks can be confirmed by a "D₂O shake" experiment. After adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the signals for these exchangeable protons will disappear.[10]

-

Summary of Predicted Spectral Data

| Signal Label | Assignment | Predicted δ (ppm) in CDCl₃ | Integration | Multiplicity |

| Ha | -C(CH ₃)₃ | 1.4 - 1.5 | 9H | Singlet (s) |

| Hj | -OH | 1.5 - 2.5 (Broad, Variable) | 1H | Singlet (br s) |

| Hc | Ar-CH ₂-NH | ~ 4.3 | 2H | Doublet (d) |

| Hi | Ar-CH ₂-OH | ~ 4.6 | 2H | Singlet (s) |

| Hb | -NH - | 4.9 - 5.2 (Broad) | 1H | Triplet (t) or Broad Singlet (br s) |

| Hd, He, Hf, Hg | Ar-H | 7.2 - 7.4 | 4H | Multiplet (m) |

Experimental Protocol for ¹H NMR Analysis

Adherence to a standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Workflow Diagram

Caption: Standard workflow for ¹H NMR sample preparation and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified tert-Butyl 3-(hydroxymethyl)benzylcarbamate.[11]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.[12] CDCl₃ is a good first choice for general organic compounds.[11] For better resolution of exchangeable NH and OH protons, DMSO-d₆ is a superior solvent as it reduces the rate of proton exchange.[1][13]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] This prevents line broadening from suspended solids.

-

Cap the NMR tube and label it clearly.

-

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer Example):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H frequency.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set acquisition parameters:

-

Number of Scans: 8 to 16 scans is typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to generate the frequency-domain spectrum.

-

Perform zero-order and first-order phase correction to ensure all peaks are in positive, absorptive phase.

-

Apply baseline correction to ensure the baseline is flat.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm.[3]

-

Integrate all signals to determine the relative number of protons for each peak.

-

Analyze the chemical shifts, integrations, and multiplicities to assign the signals to the corresponding protons in the molecule.

-

Conclusion

The ¹H NMR spectrum provides an unambiguous fingerprint for tert-Butyl 3-(hydroxymethyl)benzylcarbamate. The characteristic singlet of the tert-butyl group at ~1.45 ppm, the two distinct benzylic CH₂ signals between 4 and 5 ppm, and the complex aromatic multiplet around 7.3 ppm are key identifiers. By understanding the underlying principles of chemical shifts and coupling, researchers can confidently use this powerful analytical technique to verify the structure and assess the purity of this compound, ensuring the reliability of their scientific endeavors. For unambiguous assignment of the aromatic region, advanced techniques such as 2D COSY NMR would be recommended.

References

-

Moser, A. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe? ACD/Labs. [Link]

-

Fiveable. Exchangeable Protons Definition. Fiveable. [Link]

-

University of Ottawa. NMR Sample Preparation. [Link]

-

Ye, T., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

-

Moser, A. (2009, June 4). Exchangeables Protons acquired in different Deuterated Solvents. ACD/Labs. [Link]

-

Scribd. NMR Sample Preparation Guide. [Link]

-

ResearchGate. (2021). Why the exchangeable proton in NMR spectroscopy doesn't show the exact position signal or peak according to the convention?. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Western University. NMR Sample Preparation. [Link]

-

University of Reading. NMR Sample Preparation. [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal. [Link]

-

Wiley-VCH. Supporting Information. [Link]

-

OpenOChem Learn. Exchangeable Protons and Deuterium Exchange. [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

-

The Royal Society of Chemistry. H Amination. Direct Synthesis of Benzylic Carbamates. SUPPORTING INFORMATION. [Link]

-

University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Jasperse, C. Short Summary of 1H-NMR Interpretation. [Link]

-

PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. [Link]

-

The Royal Society of Chemistry. Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

Chemistry LibreTexts. (2015). Spectral Characteristics of the Benzene Ring. [Link]

-

SpectraBase. Benzyl alcohol - Optional[1H NMR] - Chemical Shifts. [Link]

-

University of Puget Sound. NMR Chemical Shifts. [Link]

-

Chemistry Stack Exchange. (2013). Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum?. [Link]

-

ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]

-

Supporting Information. General Information. [Link]

-

The Royal Society of Chemistry. Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]

-

Chemistry LibreTexts. (2025). Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubChemLite. Tert-butyl [4-(hydroxymethyl)benzyl]carbamate (C13H19NO3). [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. 2004. [Link]

-

PubChemLite. Tert-butyl n-(2-benzyl-3-hydroxypropyl)carbamate (C15H23NO3). [Link]

-

PubChem. tert-butyl N-(4-benzyl-3-hydroxyphenyl)carbamate. [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. fiveable.me [fiveable.me]

- 7. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]

- 11. research.reading.ac.uk [research.reading.ac.uk]

- 12. scribd.com [scribd.com]

- 13. acdlabs.com [acdlabs.com]

A Technical Guide to the ¹³C NMR Spectroscopic Analysis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 3-(hydroxymethyl)benzylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the spectral data, the underlying chemical principles, and a validated protocol for data acquisition. Our approach emphasizes experimental causality and self-validating systems to ensure scientific integrity and reproducibility.

Introduction

tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a valuable intermediate in organic synthesis, particularly in the design of pharmacologically active molecules. The presence of a Boc-protecting group, a flexible benzyl linker, and a reactive hydroxymethyl group makes it a versatile building block. Accurate structural elucidation is paramount for its application, and ¹³C NMR spectroscopy is an indispensable tool for confirming its chemical identity and purity. This guide will dissect the predicted ¹³C NMR spectrum of this compound, providing a detailed assignment of each carbon resonance and the rationale behind it.

Predicted ¹³C NMR Data and Spectral Analysis

The ¹³C NMR spectrum of tert-Butyl 3-(hydroxymethyl)benzylcarbamate is predicted to exhibit nine distinct signals, corresponding to the nine chemically non-equivalent carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon, including hybridization, inductive effects, and resonance.

Table 1: Predicted ¹³C NMR Chemical Shifts for tert-Butyl 3-(hydroxymethyl)benzylcarbamate in CDCl₃

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carbamate) | ~156 | The carbonyl carbon of the carbamate group is deshielded due to the electronegativity of the two adjacent oxygen and nitrogen atoms.[1][2][3] |

| Aromatic C-N | ~139 | The ipso-carbon of the aromatic ring attached to the benzylic CH₂ group. Its chemical shift is influenced by the substituent effect of the CH₂NHBoc group. |

| Aromatic C-CH₂OH | ~141 | The ipso-carbon of the aromatic ring bearing the hydroxymethyl group. The substituent effect of the CH₂OH group influences its chemical shift. |

| Aromatic C-H | ~127-129 | The chemical shifts of the four aromatic CH carbons are expected in this range, with slight variations due to their positions relative to the two substituents.[4][5] |

| C(CH₃)₃ (tert-Butyl) | ~80 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom. |

| CH₂ (Benzylic) | ~45 | The benzylic carbon is attached to the nitrogen of the carbamate and the aromatic ring. |

| CH₂ (Hydroxymethyl) | ~65 | The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom.[4][6] |

| C(CH₃)₃ (tert-Butyl) | ~28 | The three equivalent methyl carbons of the tert-butyl group are shielded and appear at a characteristic upfield chemical shift.[7] |

Structural Diagram with Carbon Numbering:

Caption: Molecular structure of tert-Butyl 3-(hydroxymethyl)benzylcarbamate.

Experimental Protocol for ¹³C NMR Data Acquisition

This protocol outlines a standardized procedure for acquiring high-quality ¹³C NMR spectra of tert-Butyl 3-(hydroxymethyl)benzylcarbamate.

1. Sample Preparation:

- Weigh approximately 20-30 mg of the solid compound.

- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual solvent peak at ~77 ppm serves as a convenient internal reference.[5]

- Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

- Use a standard 5 mm broadband probe.

- Tune and match the probe for ¹³C frequency.

- Lock the spectrometer on the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

3. Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

- Acquisition Time (AQ): ~1-2 seconds.

- Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of quaternary carbons, which can have long T₁ relaxation times.

- Number of Scans (NS): 1024 or higher, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

- Spectral Width (SW): 0 to 220 ppm, which covers the typical chemical shift range for organic molecules.[8][9][10]

- Temperature: 298 K (25 °C).

4. Data Processing:

- Apply an exponential window function (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio.

- Perform a Fourier transform of the Free Induction Decay (FID).

- Phase correct the spectrum manually.

- Calibrate the chemical shift scale by setting the CDCl₃ solvent peak to 77.16 ppm.

- Integrate the peaks if desired, although ¹³C NMR peak intensities are not always directly proportional to the number of carbons due to varying relaxation times and the Nuclear Overhauser Effect (NOE).[8]

Workflow for ¹³C NMR Data Acquisition and Analysis:

Caption: A streamlined workflow for acquiring and analyzing ¹³C NMR data.

Conclusion

This technical guide provides a robust framework for understanding and obtaining the ¹³C NMR spectrum of tert-Butyl 3-(hydroxymethyl)benzylcarbamate. By combining theoretical predictions with a detailed experimental protocol, researchers can confidently verify the structure and purity of this important synthetic intermediate. The principles and methodologies outlined herein are broadly applicable to the characterization of other small organic molecules, underscoring the power and utility of ¹³C NMR spectroscopy in modern chemical research and development.

References

- American Chemical Society. (n.d.). 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds.

- Reddit. (2024, June 20). chemical shift of carbamate.

- Springer. (2025, August 6). Structural factors affecting 13C NMR chemical shifts of cellulose: a computational study.

- PubMed. (1976, October 10). Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase.

- ResearchGate. (2016, February 19). Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?.

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). n-Butyl carbamate(592-35-8) 13C NMR spectrum.

- (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift.

- (n.d.). NMR Chemical Shifts.

- Royal Society of Chemistry. (n.d.). Contents.

- (n.d.). 2 - Supporting Information.

- YouTube. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy.

- Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List - Organic Syntheses Procedure.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. reddit.com [reddit.com]

- 3. Evidence from 13C NMR for protonation of carbamyl-P and N-(phosphonacetyl)-L-aspartate in the active site of aspartate transcarbamylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bhu.ac.in [bhu.ac.in]

- 9. m.youtube.com [m.youtube.com]

- 10. compoundchem.com [compoundchem.com]

Mass spectrometry analysis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate

An In-depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate

Authored by: A Senior Application Scientist

Introduction: Contextualizing the Analyte

Tert-Butyl 3-(hydroxymethyl)benzylcarbamate is a molecule of significant interest in synthetic organic and medicinal chemistry. Its structure incorporates two key functionalities: a Boc (tert-butyloxycarbonyl) protecting group and a benzyl alcohol moiety. The Boc group is one of the most common protecting groups for amines, prized for its stability in a wide range of conditions and its facile, clean removal under acidic conditions.[1] Understanding the mass spectrometric behavior of this compound is crucial for reaction monitoring, purity assessment, and metabolic studies in drug development pipelines.

This guide provides a comprehensive framework for the analysis of tert-Butyl 3-(hydroxymethyl)benzylcarbamate using modern mass spectrometry. We will move beyond a simple recitation of parameters to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical approach. The principles discussed herein are broadly applicable to a wide range of Boc-protected compounds.

Physicochemical Properties and Their Mass Spectrometric Implications

A foundational understanding of the analyte's properties is paramount for method development.

-

Molecular Formula: C₁₃H₁₉NO₃

-

Monoisotopic Mass: 237.1365 Da[2]

-

Structure: The molecule contains a moderately polar benzyl alcohol group and the less polar, bulky tert-butyl group. This amphipathic nature makes it amenable to reversed-phase liquid chromatography and soluble in common organic solvents like methanol and acetonitrile.[4]

The presence of the carbamate group, with its nitrogen and oxygen atoms, provides readily available sites for protonation, making positive-ion electrospray ionization an ideal analytical choice.[5][6]

Core Methodology: Ionization and Mass Analysis

The selection of an appropriate ionization technique is the most critical step in developing a mass spectrometry method. For a thermally labile molecule featuring a protecting group, a "soft" ionization technique is essential to preserve the molecular ion and gain meaningful structural information.

Ionization Source Selection: The Case for Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the technique of choice for this analyte.[7] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal internal energy deposition, thus preventing premature fragmentation.[7] This ensures that the most abundant ion observed in the full-scan (MS1) spectrum is the intact, protonated molecule, which is fundamental for identification.

-

Causality: Techniques like Electron Ionization (EI) would be unsuitable, as the high energy involved would cause extensive fragmentation, likely preventing the observation of the molecular ion entirely.[8] ESI, by contrast, typically yields a protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺), providing a clear indication of the analyte's mass.[9]

Mass Analyzer Considerations

High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, are strongly recommended. The ability to measure mass with high accuracy (typically <5 ppm) allows for the confident determination of the elemental composition of the precursor and fragment ions, a key component of structural elucidation and a requirement for publication in many scientific journals.

Tandem Mass Spectrometry (MS/MS): Unveiling the Fragmentation Pathway

While MS1 provides the molecular weight, tandem mass spectrometry (MS/MS) is required to confirm the structure. This is achieved by isolating the protonated precursor ion ([M+H]⁺ at m/z 238.14) and subjecting it to Collision-Induced Dissociation (CID). The resulting fragment ions are characteristic of the molecule's structure.

The fragmentation of Boc-protected amines is well-characterized and follows a predictable pathway.[5] The primary dissociation mechanism involves the coupled elimination of isobutylene (2-methylpropene) and carbon dioxide, resulting in a characteristic neutral loss of 100 Da.[5]

Predicted Fragmentation of [M+H]⁺:

-

Protonation: In the gas phase, protonation is favored at the carbonyl oxygen of the carbamate group.[5]

-